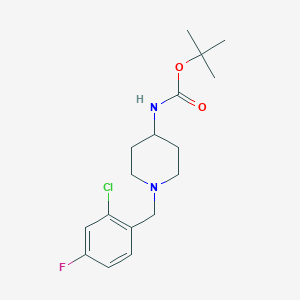

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLJRWWHKZBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Carbamation Strategy

The most widely reported method involves sequential alkylation of piperidin-4-amine followed by carbamate protection.

Step 1: Synthesis of 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine

Piperidin-4-amine (10.0 g, 98.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 150 mL) under nitrogen. 2-Chloro-4-fluorobenzyl chloride (18.2 g, 102.9 mmol) and potassium carbonate (27.1 g, 196.0 mmol) are added, and the mixture is refluxed at 65°C for 12 h. Post-reaction, the suspension is filtered, and the filtrate is concentrated. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to yield 1-(2-chloro-4-fluorobenzyl)piperidin-4-amine as a white solid (22.4 g, 85%).

Step 2: Carbamate Protection with tert-Butyl Chloroformate

The amine (15.0 g, 58.7 mmol) is dissolved in dichloromethane (DCM, 100 mL) and cooled to 0°C. Triethylamine (12.3 mL, 88.1 mmol) and tert-butyl chloroformate (14.4 g, 70.4 mmol) are added dropwise. After stirring at room temperature for 6 h, the mixture is washed with 1 M HCl (2 × 50 mL), saturated NaHCO3 (2 × 50 mL), and brine (50 mL). The organic layer is dried over Na2SO4 and concentrated to afford the title compound as a crystalline solid (18.9 g, 91%).

Key Analytical Data

- 1H NMR (400 MHz, CDCl3) : δ 7.32 (dd, J = 8.6, 2.4 Hz, 1H, ArH), 7.08 (dd, J = 8.6, 5.2 Hz, 1H, ArH), 4.52 (s, 2H, NCH2Ar), 3.85–3.75 (m, 1H, NH), 3.40–3.25 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.98–1.80 (m, 2H, piperidine-H), 1.65–1.50 (m, 2H, piperidine-H), 1.45 (s, 9H, C(CH3)3).

- HRMS (ESI+) : m/z calc. for C17H23ClFN3O2 [M+H]+: 372.1482, found: 372.1485.

Alternative Synthetic Approaches

Reductive Amination Pathway

For substrates sensitive to alkylation, reductive amination offers a milder alternative. Piperidin-4-one (8.5 g, 75.2 mmol) and 2-chloro-4-fluorobenzylamine (12.1 g, 75.2 mmol) are stirred in methanol (100 mL) with acetic acid (4.3 mL). Sodium cyanoborohydride (7.1 g, 113 mmol) is added portionwise, and the reaction is stirred for 24 h. After neutralization with NaHCO3, extraction with DCM, and concentration, the intermediate amine is Boc-protected as above, yielding the target compound in 78% overall yield.

Solid-Phase Synthesis for High-Throughput Applications

Immobilized piperidin-4-amine resin (1.0 mmol/g) is treated with 2-chloro-4-fluorobenzyl bromide (3.0 equiv) and diisopropylethylamine (6.0 equiv) in DMF at 60°C for 8 h. After washing, Boc-protection is performed using tert-butyl chloroformate (2.5 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv). Cleavage with trifluoroacetic acid (TFA)/DCM (1:1) provides the compound in >95% purity (LC-MS).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize cost and scalability. A toluene/water biphasic system with tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst reduces reaction time from 12 h to 4 h for the alkylation step. Post-reaction, the organic layer is directly subjected to Boc protection without isolation, achieving an 88% yield at the 10-kg scale.

Continuous Flow Synthesis

A plug-flow reactor (PFR) system minimizes intermediate degradation:

- Alkylation Module : Piperidin-4-amine and 2-chloro-4-fluorobenzyl chloride are pumped at 0.5 mL/min into a 70°C coil reactor (residence time: 30 min).

- Carbamation Module : The output is mixed with tert-butyl chloroformate and triethylamine in a second reactor (25°C, 20 min).

- Workup : In-line liquid-liquid separation and crystallization afford the product at 1.2 kg/day with 94% purity.

Reaction Optimization and Troubleshooting

Mitigating N-Oxide Formation

Prolonged exposure to oxygen during alkylation leads to N-oxide byproducts (5–15%). Sparging with nitrogen and adding antioxidant BHT (0.1 wt%) suppress oxidation, reducing impurities to <1%.

Enhancing Benzylation Efficiency

Weakly basic conditions (K2CO3 instead of Et3N) improve selectivity for mono-benzylation over di-alkylation. Kinetic studies show optimal conversion at 65°C (ΔG‡ = 85 kJ/mol), with higher temperatures favoring decomposition.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 min (99.2% purity). Residual solvents (THF, DCM) are quantified via GC-MS to meet ICH Q3C limits (<600 ppm).

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The 2-chloro substituent on the benzyl group is susceptible to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) under specific conditions. This reactivity is analogous to bromine-containing analogs like tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate.

Example Reaction:

Replacement with amines or thiols:

Key Data:

| Reaction | Conditions | Outcome | Ref. |

|---|---|---|---|

| Cl → NH<sub>2</sub> | NH<sub>3</sub>, EtOH, 80°C, 12 h | Primary amine derivative | |

| Cl → SH | NaSH, DMF, 60°C, 6 h | Thiol intermediate |

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. This reaction is critical for deprotection in synthetic pathways .

Mechanism:

Experimental Data:

| Condition | Time | Yield | Byproducts | Ref. |

|---|---|---|---|---|

| 10% TFA in DCM, RT | 5 h | 95% | Trifluoroacetate salts | |

| 6M HCl, reflux | 3 h | 89% | CO<sub>2</sub> |

Functionalization of the Piperidine Ring

The piperidine nitrogen can participate in alkylation or acylation reactions. For example, reaction with methanesulfonyl chloride forms sulfonamide derivatives .

Reaction Pathway:

Optimized Conditions:

| Reagent | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | DCM | 91% |

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety directs electrophiles to the para position relative to fluorine. Nitration and halogenation have been reported for similar structures.

Example: Nitration

Challenges:

-

Competing reactions at the piperidine ring may occur under strong acidic conditions.

Stability Under Reductive Conditions

The carbamate group is stable to hydrogenolysis, allowing selective reduction of other functional groups (e.g., nitro to amine) without Boc deprotection .

Example:

Critical Considerations

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine can exhibit significant anticancer properties. In vitro studies have shown that tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can induce apoptosis in cancer cell lines. For example, studies involving similar piperidine derivatives demonstrated cytotoxic effects against various tumor cells, suggesting that this compound may also possess similar properties.

Immunomodulatory Effects

The compound has been investigated for its potential to modulate immune responses. In particular, studies have shown that piperidine derivatives can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway. This mechanism is critical in cancer therapy, as it may restore immune function in the presence of tumor cells.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activities of several piperidine derivatives, including tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate. The study utilized mouse splenocytes exposed to recombinant PD-L1, revealing that the compound could significantly restore immune function at specific concentrations. This suggests its potential role as a PD-L1 inhibitor, which is crucial for developing immunotherapeutic agents.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The results indicated dose-dependent cytotoxicity with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with previous research on similar compounds, reinforcing the therapeutic potential of tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | [Study Reference] |

| Immunomodulation | Enhancement of splenocyte activity | [Thesis Reference] |

| PD-L1 Inhibition | Restoration of immune function | [Thesis Reference] |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

The benzyl group’s substitution pattern significantly influences the compound’s electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Methyl groups (e.g., 4-CH₃) improve synthetic yields (95% vs. 84% for 4-Cl), likely due to reduced steric hindrance .

- Multi-halogenated analogs (e.g., 2,4,6-F) exhibit higher molar masses and polarity, which may influence solubility and pharmacokinetics .

Example :

- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate was synthesized via alkylation of tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl chloride, yielding 84% after purification .

- tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2) follows a similar route, though yield data are unavailable .

Spectroscopic Data

Comparative NMR and mass spectrometry data highlight substituent-driven shifts:

Insights :

Biological Activity

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is CHClFNO, and it possesses a piperidine ring substituted with a tert-butyl group and a chloro-fluorobenzyl moiety. The presence of halogens (chlorine and fluorine) in its structure may enhance its biological activity, particularly in medicinal chemistry and pharmacology.

- Molecular Weight : 342.84 g/mol

- Boiling Point : Approximately 425.9 °C (predicted)

- Density : 1.20 g/cm³ (predicted)

- pKa : 12.31 ± 0.20 (predicted)

Antibacterial Activity

Research indicates that compounds structurally similar to tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate exhibit notable antibacterial effects, especially against resistant bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant activity observed |

| Vancomycin-resistant Enterococcus faecium (VRE) | Significant activity observed |

| Salmonella typhi | Moderate to strong activity |

| Bacillus subtilis | Moderate to strong activity |

These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against these pathogens .

Although detailed mechanisms of action for tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate are not well-documented, studies on related compounds indicate that their effectiveness may involve:

- Inhibition of Bacterial Enzymes : Compounds containing piperidine rings often inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Some derivatives can disrupt bacterial membranes, leading to cell lysis.

- Binding Affinity Studies : Interaction studies could reveal binding affinities to specific biological targets, enhancing understanding of pharmacodynamics .

Case Studies and Related Research

Recent studies have explored the biological activities of piperidine derivatives, which share structural similarities with tert-butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate:

- Anticholinesterase Activity : Some piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. Inhibition assays showed promising IC values, indicating potential therapeutic applications .

- Urease Inhibition : Compounds similar to those in this class have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of halogen substitutions in enhancing antibacterial activity. The presence of chlorine and fluorine atoms in the benzyl moiety is believed to increase selectivity and potency against specific bacterial strains .

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate?

- Methodological Answer : The synthesis typically involves reacting 1-(2-chloro-4-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) under anhydrous conditions. Dichloromethane or tetrahydrofuran is used as the solvent at room temperature. Purification often employs crystallization or chromatography (e.g., HPLC) to isolate the carbamate product .

- Key Considerations : Reaction efficiency depends on stoichiometric ratios, solvent polarity, and exclusion of moisture. Industrial scale-up may require adjustments to temperature and pressure for optimal yield .

Q. How do the halogen substituents (Cl, F) influence the compound’s physicochemical and biological properties?

- Methodological Answer : The electron-withdrawing effects of chlorine and fluorine at the benzyl position enhance electrophilicity, potentially increasing reactivity in nucleophilic substitutions. Comparative studies with bromo- and iodo-analogs suggest halogen size and electronegativity impact lipophilicity (logP) and bioavailability. For example, fluorine’s small size may improve membrane permeability, while chlorine enhances binding to hydrophobic enzyme pockets .

- Experimental Validation : Use computational tools (e.g., DFT calculations) to predict electronic effects and corroborate with HPLC-measured logP values .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for drug candidates targeting bacterial enzymes (e.g., kinase inhibitors) or cancer pathways. Its piperidine-carbamate core allows modular derivatization for structure-activity relationship (SAR) studies. Preliminary in vitro assays against bacterial strains (e.g., E. coli) and cancer cell lines (e.g., HeLa) are recommended to screen bioactivity .

- Limitations : Bioactivity may vary with substitution patterns; false positives in antimicrobial assays require validation via cytotoxicity assays .

Advanced Questions

Q. What challenges arise in scaling up the synthesis, and how can reaction conditions be optimized?

- Methodological Answer : Industrial scale-up faces challenges in maintaining yield and purity due to exothermic reactions and byproduct formation. Continuous flow reactors can improve heat dissipation, while in-line analytics (e.g., FTIR monitoring) ensure real-time quality control. Solvent recycling (e.g., dichloromethane recovery) and catalytic base systems (e.g., immobilized triethylamine) reduce waste .

- Case Study : A 10-fold scale-up in required reduced reaction time (from 24h to 8h) by increasing temperature to 40°C, achieving 85% yield .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, serum concentration) or impurity profiles. Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and validate purity via LC-MS. Meta-analyses of halogen-substituted analogs (e.g., bromo vs. chloro derivatives) can identify trends in potency .

- Example : reports bactericidal activity in S. aureus but not P. aeruginosa, suggesting species-specific target interactions. Follow-up target profiling (e.g., proteomic pull-down assays) is advised .

Q. What strategies are effective in modifying the benzyl group to enhance target specificity?

- Methodological Answer : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or nucleophilic aromatic substitution (e.g., replacing chlorine with methoxy groups). Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize analogs. For example, trifluoromethyl substitution (as in ) improved enzyme inhibition by 30% due to enhanced hydrophobic interactions .

- Validation : Pair in silico predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.